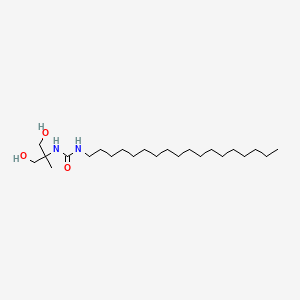
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a long octadecyl chain and a dihydroxy-methylpropan-2-yl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea typically involves the reaction of octadecylamine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{1,3-Dihydroxy-2-methylpropan-2-yl isocyanate} \rightarrow \text{N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is used as a building block in the synthesis of various organic compounds. It can be used to create polymers, surfactants, and other materials with specific properties.
Biology: In biological research, this compound can be used as a model compound to study the interactions of urea derivatives with biological molecules. It may also be used in the development of new drugs or therapeutic agents.
Medicine: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in various applications, including the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea involves its interaction with specific molecular targets. The hydroxyl groups and the urea moiety allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-dodecylurea
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2-iodobenzamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. This distinguishes it from similar compounds with shorter alkyl chains or different substituents, which may have different physical and chemical properties.
Propriétés
Numéro CAS |
74548-61-1 |
|---|---|
Formule moléculaire |
C23H48N2O3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22(28)25-23(2,20-26)21-27/h26-27H,3-21H2,1-2H3,(H2,24,25,28) |
Clé InChI |
NVPXBQKWCNXBQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



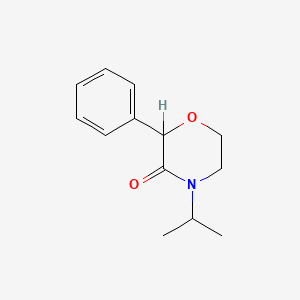
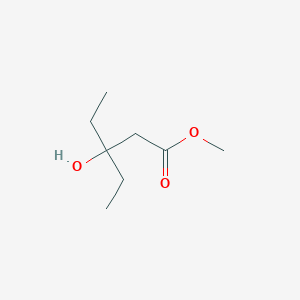
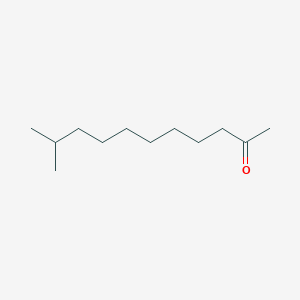
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
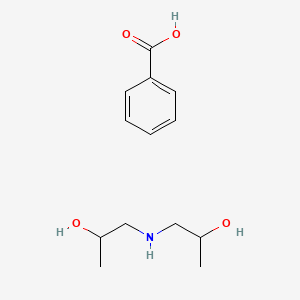
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
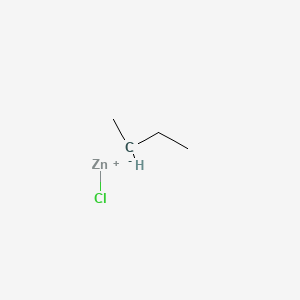
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
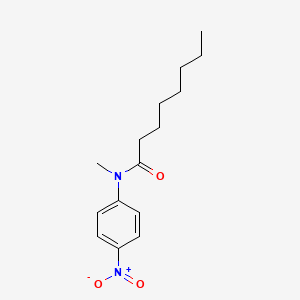
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
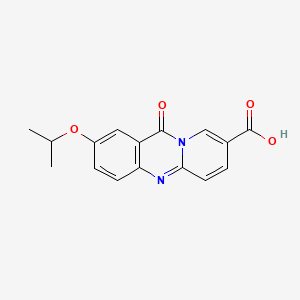
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)

